gold](/img/structure/B12891382.png)
[(1Z)-1-methyl-1-propen-1-yl](triphenylphosphine)gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-1-methyl-1-propen-1-ylgold is an organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a (1Z)-1-methyl-1-propen-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-methyl-1-propen-1-ylgold typically involves the reaction of a gold precursor with triphenylphosphine and a suitable alkene. One common method is to react chloro(triphenylphosphine)gold(I) with (1Z)-1-methyl-1-propen-1-yl magnesium bromide under inert conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at low temperatures to prevent decomposition of the gold complex.
Industrial Production Methods
While industrial-scale production methods for (1Z)-1-methyl-1-propen-1-ylgold are not well-documented, the principles of organometallic synthesis can be applied. This typically involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
(1Z)-1-methyl-1-propen-1-ylgold can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced back to its original state or to other lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphine or the alkene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes.
科学的研究の応用
(1Z)-1-methyl-1-propen-1-ylgold has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the activation of alkenes and alkynes.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for cancer treatment.
作用機序
The mechanism by which (1Z)-1-methyl-1-propen-1-ylgold exerts its effects involves the coordination of the gold center to various substrates. The gold atom can facilitate the activation of chemical bonds, making it a valuable catalyst. The triphenylphosphine ligand stabilizes the gold center, while the (1Z)-1-methyl-1-propen-1-yl group can participate in further chemical reactions.
類似化合物との比較
Similar Compounds
Chloro(triphenylphosphine)gold(I): A precursor to (1Z)-1-methyl-1-propen-1-ylgold, used in similar catalytic applications.
Triphenylphosphinegold(I) chloride: Another gold-phosphine complex with similar properties and applications.
(1Z)-1-methyl-2-(prop-1-en-1-yl)disulfane: A compound with a similar alkene group but different metal center and ligands.
Uniqueness
(1Z)-1-methyl-1-propen-1-ylgold is unique due to its specific combination of ligands and the gold center, which imparts distinct chemical reactivity and stability
特性
分子式 |
C22H22AuP |
|---|---|
分子量 |
514.3 g/mol |
IUPAC名 |
but-2-ene;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C4H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4-2;/h1-15H;3H,1-2H3;/q;-1;+1 |
InChIキー |
RLKHLCKUBQIUIY-UHFFFAOYSA-N |
正規SMILES |
CC=[C-]C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


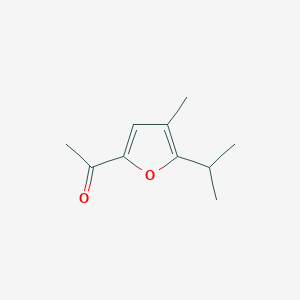


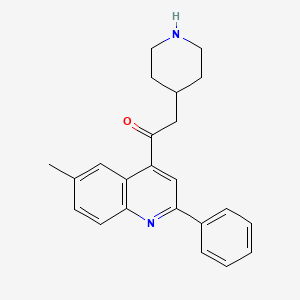
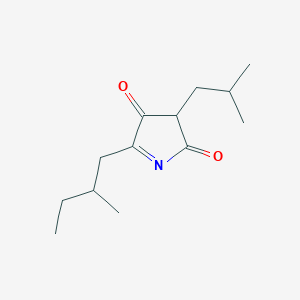

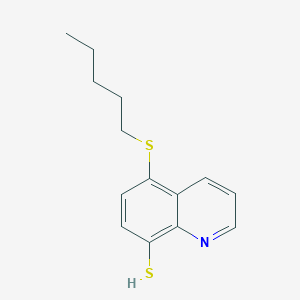

![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
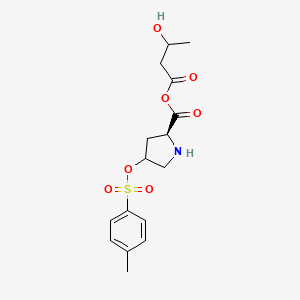

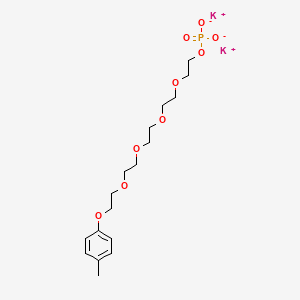
![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
